molecular formula C8H12O2 B2854929 1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid CAS No. 106434-86-0

1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2854929
CAS No.: 106434-86-0
M. Wt: 140.182
InChI Key: MEIRLRSYCXKDQY-UHFFFAOYSA-N
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Description

1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a butenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 1-(3-buten-1-yl)- typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method is the reaction of 1,3-butadiene with diazomethane in the presence of a catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-(3-buten-1-yl)- involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Properties

IUPAC Name

1-but-3-enylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-8(5-6-8)7(9)10/h2H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRLRSYCXKDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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